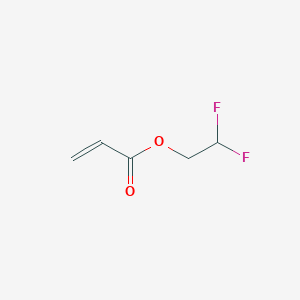

2,2-DIFLUOROETHYL ACRYLATE

描述

Strategic Significance of Fluoroacrylates in Polymer Chemistry Research

Fluoroacrylates are a class of monomers that incorporate fluorine atoms into their molecular structure. This fluorination leads to polymers with distinct characteristics not typically found in their non-fluorinated counterparts. The high electronegativity and low polarizability of the fluorine atom result in polymers with low surface energy, high hydrophobicity, and excellent chemical and thermal stability. mdpi.com These properties are highly sought after for applications such as protective coatings, low refractive index materials, and advanced biomedical devices. mdpi.comsigmaaldrich.cnspecialchem.compolysciences.com

The introduction of fluorine can also influence the polymer's solution behavior. For instance, some fluorinated polymers exhibit thermoresponsive properties, meaning their solubility in a solvent changes with temperature. This has led to the development of "smart" polymers for applications like controlled drug delivery and diagnostic imaging.

Evolution of Research on 2,2-Difluoroethyl Acrylate (B77674)

Early research into fluorinated polymers often focused on highly fluorinated compounds like polytetrafluoroethylene (PTFE). mdpi.com However, the processing of such materials can be challenging. This led to the exploration of side-chain fluorinated polymers, such as those derived from fluoroacrylate monomers. These polymers offer a balance of desirable fluorine-like properties and improved processability.

The synthesis of 2,2-difluoroethyl acrylate and its corresponding polymers has been a subject of investigation. For example, a method for producing 2,2-difluoroethyl methacrylate (B99206), a closely related monomer, involves reacting a halogenated ethane (B1197151) with a metallic salt of methacrylic acid. google.com The polymerization of these monomers can be initiated through various methods, including free-radical polymerization. researchgate.net

More recent research has focused on the controlled polymerization of fluoroacrylates to create well-defined polymer architectures. Techniques like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization have been employed to synthesize block copolymers containing poly(2,2-difluoroethyl acrylamide), a derivative of this compound. mdpi.com These advanced polymerization methods allow for precise control over molecular weight and structure, enabling the creation of materials with tailored properties.

Current Research Landscape and Key Challenges in this compound Polymerization

The current research landscape for this compound and its polymers is vibrant and expanding, particularly in the biomedical field. For instance, copolymers incorporating N-(2,2-difluoroethyl)acrylamide have been investigated as potential tracers for 19F Magnetic Resonance Imaging (MRI), a non-invasive diagnostic tool. researchgate.net The fluorine atoms in the polymer provide a strong signal for 19F MRI.

A significant area of research is the development of thermoresponsive polymers based on 2,2-difluoroethyl acrylamide (B121943). researchgate.netresearchgate.net These polymers can undergo a phase transition in aqueous solutions in response to temperature changes, leading to the formation of nanoparticles or gels. This behavior is being explored for applications in drug delivery and tissue engineering.

Despite the promising properties of polymers derived from this compound, there are challenges to address. One key challenge is controlling the polymerization process to achieve the desired polymer properties. The reactivity of the monomer and the potential for side reactions can affect the final polymer structure and performance. nih.gov For instance, the spontaneous polymerization of acrylic monomers can be an issue, requiring the use of inhibitors. nih.gov

Another challenge lies in the synthesis and purification of the monomer itself. Ensuring high purity is crucial for achieving consistent polymerization results and for applications with stringent requirements, such as in the biomedical field.

The table below summarizes key properties and research findings related to this compound and its derivatives.

| Property/Finding | Details |

| Monomer Synthesis | Can be synthesized from precursors like 2,2-difluoroethanol (B47519). chemicalbook.com |

| Polymerization Methods | Free-radical polymerization, RAFT polymerization. researchgate.netmdpi.com |

| Key Polymer Properties | Low surface energy, hydrophobicity, chemical resistance, thermoresponsiveness. mdpi.comresearchgate.net |

| Primary Research Areas | Biomedical applications (19F MRI, drug delivery), advanced coatings. mdpi.comresearchgate.net |

| Polymerization Challenges | Control over polymer architecture, prevention of spontaneous polymerization. mdpi.comnih.gov |

Structure

3D Structure

属性

IUPAC Name |

2,2-difluoroethyl prop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6F2O2/c1-2-5(8)9-3-4(6)7/h2,4H,1,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQHBMXNWRDDZQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OCC(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20602186 | |

| Record name | 2,2-Difluoroethyl prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20602186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104082-95-3 | |

| Record name | 2,2-Difluoroethyl prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20602186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,2 Difluoroethyl Acrylate Monomer

Direct Acrylation Routes from Halogenated Precursors

Direct synthesis methods aim to create the acrylate (B77674) ester bond in a single primary step, starting from a halogenated difluoroethane molecule. These routes are advantageous as they can potentially reduce the number of synthetic steps compared to derivatization from pre-formed 2,2-difluoroethanol (B47519).

Esterification Reactions with Acrylic Acid Derivatives

A direct route to fluorinated acrylates involves the reaction of a halogenated precursor with a salt of the desired carboxylic acid. In a process analogous to the synthesis of the corresponding methacrylate (B99206), 2,2-difluoroethyl acrylate can be produced by reacting a 2,2-difluorohalogenated ethane (B1197151) with an alkali metal or alkaline earth metal salt of acrylic acid. google.com This method bypasses the need to first synthesize and isolate 2,2-difluoroethanol, streamlining the production process. google.com

The reaction typically employs a 2,2-difluoroethyl halide (where the halide is chlorine, bromine, or iodine) as the starting material. This is reacted with a salt such as sodium acrylate or potassium acrylate. To facilitate the reaction and prevent polymerization of the acrylate components, the process is conducted in the presence of an aprotic polar solvent and a polymerization inhibitor. google.com

Table 1: Reaction Parameters for Direct Acrylation of Halogenated Precursors

| Parameter | Condition | Source |

|---|---|---|

| Halogenated Precursor | CHF₂CH₂X (X = Cl, Br, I) | google.com |

| Acrylate Source | Alkali or alkaline earth metal salt of acrylic acid | google.com |

| Solvent | Aprotic polar (e.g., DMSO, γ-butyrolactone, sulfolane) | google.com |

| Inhibitor | Hydroquinone or similar polymerization inhibitor | google.com |

| Temperature | 100–250 °C (preferably 120–220 °C) | google.com |

This single-process approach is noted for its directness in converting the halogenated ethane raw material into the final monomer. google.com

Transesterification Processes

Transesterification is a widely used method for converting one type of ester into another and is a viable route for synthesizing this compound. nih.gov In this process, a common, readily available acrylate ester, such as methyl acrylate or ethyl acrylate, is reacted with 2,2-difluoroethanol in the presence of a catalyst. The alcohol group of 2,2-difluoroethanol displaces the alcohol group of the starting ester (e.g., methanol (B129727) or ethanol), yielding the desired this compound and a volatile alcohol byproduct.

The reaction can be catalyzed by either acids or bases, such as sodium hydroxide (B78521) or potassium hydroxide, and is typically reversible. medtigo.com To drive the reaction to completion, an excess of one reactant may be used, or the lower-boiling alcohol byproduct can be removed through distillation as it forms. medtigo.comwipo.int Modern industrial methods may employ pressure-enhanced systems to continuously remove the side product and improve efficiency. wipo.int The controllability of transesterification allows for precise adjustment of the final product's properties by managing reaction conditions. nih.gov

Derivatization from 2,2-Difluoroethanol and Related Intermediates

The most conventional route to this compound involves the chemical modification of 2,2-difluoroethanol. This alcohol serves as a key intermediate that can be prepared from various starting materials, including the reduction of ethyl difluoroacetate. google.comchemchart.com Once obtained, the alcohol is derivatized to form the final acrylate monomer.

A primary method for this derivatization is the direct esterification of 2,2-difluoroethanol with an acrylic acid derivative. A highly effective approach involves using acryloyl chloride, the acid chloride of acrylic acid. The reaction between 2,2-difluoroethanol and acryloyl chloride is typically performed in an inert solvent, such as dichloromethane, at reduced temperatures to control the reaction's exothermicity. A base, commonly a tertiary amine like triethylamine, is added to scavenge the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium toward the product. chemicalbook.com This method is analogous to the synthesis of 2,2-difluoroethyl acetate (B1210297) from acetyl chloride and 2,2-difluoroethanol. chemicalbook.com

Table 2: Representative Conditions for Derivatization via Acyl Chloride

| Parameter | Reagent/Condition | Source |

|---|---|---|

| Alcohol | 2,2-Difluoroethanol | chemicalbook.com |

| Acylating Agent | Acryloyl Chloride | chemicalbook.com |

| Solvent | Dichloromethane | chemicalbook.com |

| Acid Scavenger | Triethylamine | chemicalbook.com |

| Temperature | ~5 °C | chemicalbook.com |

This approach provides a high-yielding and clean conversion to the target ester under relatively mild conditions.

Advancements in Sustainable and Green Chemistry Approaches for Monomer Synthesis

In response to the growing demand for environmentally benign chemical processes, research has focused on developing sustainable methods for synthesizing acrylate monomers. These green chemistry approaches prioritize the use of non-toxic reagents, renewable feedstocks, and milder reaction conditions.

A significant advancement is the use of enzymatic catalysis. Lipases, a class of enzymes, have been successfully employed to catalyze the synthesis of polyol acrylates through transesterification. google.com This biocatalytic method operates under mild conditions, avoids the need for harsh acid or base catalysts, and can prevent the formation of dark, complex byproducts often seen in high-temperature chemical syntheses. google.com The high selectivity of enzymes can lead to cleaner product profiles and reduce the need for extensive purification.

Another cutting-edge strategy involves chemoenzymatic synthesis, where engineered enzymes are used to incorporate fluorinated building blocks into molecular scaffolds. nih.gov PKS/FAS (polyketide synthase/fatty acid synthase) hybrid enzymes have been developed that can utilize fluorinated precursors to create complex fluorinated molecules. nih.gov While not yet applied directly to this compound on an industrial scale, this technology represents a promising future direction for the sustainable production of specialized fluorinated monomers.

Furthermore, efforts are being made to derive monomers from biorenewable and non-toxic solvents, creating a "solvent-to-polymer" upgrading pathway. Such approaches utilize starting materials from renewable portfolios, like lactic acid, to synthesize acrylic monomers, which can then be polymerized using techniques like aqueous SET-LRP (Single Electron Transfer-Living Radical Polymerization) under mild conditions. rsc.org

Polymerization Kinetics and Reaction Mechanisms of 2,2 Difluoroethyl Acrylate

Fundamental Principles of Acrylate (B77674) Polymerization

The polymerization of acrylate monomers, including 2,2-difluoroethyl acrylate, is predominantly governed by the principles of chain-growth polymerization. This process involves the sequential addition of monomer units to a growing polymer chain, initiated by a reactive species.

Chain-Growth Polymerization Theory

Chain-growth polymerization is characterized by the rapid formation of high molecular weight polymers from the onset of the reaction. fiveable.mewikipedia.org This process is fundamentally different from step-growth polymerization, where polymer chains grow at a much slower rate throughout the reaction. The key steps in chain-growth polymerization are initiation, propagation, and termination. wikipedia.org

Initiation: This first step involves the creation of an active center, typically a free radical, from an initiator molecule. This active center then reacts with a monomer molecule to begin the polymer chain. wikipedia.org

Propagation: In this stage, monomer molecules successively add to the active end of the growing polymer chain. wikipedia.orgwikipedia.org This process is responsible for the significant increase in the polymer's molecular weight.

Termination: The growth of a polymer chain is halted in the termination step. This can occur through various mechanisms, such as the combination of two growing chains or disproportionation, resulting in a "dead" or non-reactive polymer. wikipedia.org

Vinyl monomers, which possess a carbon-carbon double bond, are the typical building blocks for chain-growth polymerization. fiveable.me The nature of the substituent group attached to the double bond significantly influences the monomer's reactivity and the final properties of the polymer. fiveable.me

Energetics and Thermodynamics of Polymerization Initiation

The feasibility and rate of a polymerization reaction are dictated by its thermodynamics. The change in Gibbs free energy (ΔG) for polymerization must be negative for the reaction to be spontaneous. acs.org This change is a function of both enthalpy (ΔH) and entropy (ΔS) changes during the process.

The polymerization of most monomers, including acrylates, is an exothermic process, meaning it releases heat (negative ΔH). 213.55.90 This is due to the conversion of a π-bond in the monomer to a more stable σ-bond in the polymer. Concurrently, the process leads to a decrease in entropy (negative ΔS) as the randomly oriented monomer molecules become ordered into a polymer chain. 213.55.90

For polymerization to occur, the enthalpic contribution must overcome the unfavorable entropy change. wiley-vch.de This relationship leads to the concept of a "ceiling temperature" (Tc), above which polymerization is no longer thermodynamically favorable because the TΔS term outweighs the ΔH term. acs.org

Free Radical Polymerization of this compound

Free radical polymerization is a common and versatile method for polymerizing a wide variety of vinyl monomers, including acrylates. This process is initiated by free radicals, which are highly reactive species with an unpaired electron.

Initiation Mechanisms and Radical Generation

The initiation of free-radical polymerization involves the generation of radicals from an initiator molecule. westlake.edu.cn This can be achieved through thermal decomposition or photolysis of the initiator. Common initiators include peroxides and azo compounds. wpmucdn.com

For instance, at elevated temperatures, molecular oxygen can act as an initiator for the free-radical polymerization of alkyl acrylates. westlake.edu.cnacs.org In this process, a triplet diradical intermediate is formed from the reaction of solvated oxygen with an acrylate monomer. westlake.edu.cn This intermediate then reacts with another monomer molecule and subsequently dissociates from the molecular oxygen to allow the polymer chain to propagate. westlake.edu.cn Redox initiator systems, such as a combination of an oxidant like benzoyl peroxide (BPO) and a reductant, can also be employed to generate radicals at lower temperatures. mdpi.com

The efficiency of initiation is a critical factor, as not all radicals generated will successfully start a polymer chain. Some may be lost to side reactions.

Chain Propagation Kinetics and Rate Coefficients (k_p)

Once initiated, the polymer chain grows through the propagation step, where monomer molecules are sequentially added to the radical at the end of the growing chain. taylorandfrancis.com The rate of propagation is determined by the propagation rate coefficient (k_p), the concentration of the growing polymer radicals, and the concentration of the monomer. taylorandfrancis.com

Research on various acrylate monomers has provided valuable insights into the factors affecting k_p. For example, studies on n-alkyl acrylates have shown that the size of the alkyl group can influence the propagation rate. rsc.org

| Monomer | Activation Energy (E_A) (kJ mol⁻¹) | Pre-exponential Factor (A) (L mol⁻¹ s⁻¹) |

| Methyl Acrylate | 17.3 | 1.41 x 10⁷ |

Table 1: Arrhenius parameters for the propagation rate coefficient (k_p) of methyl acrylate in bulk, determined by pulsed-laser polymerization. rsc.org

Chain Termination Pathways

The growth of a polymer chain is ultimately terminated, leading to a stable, non-reactive polymer molecule. In free-radical polymerization, termination typically occurs through bimolecular reactions between two growing radical chains. bas.bg The two primary termination pathways are:

Combination (or Coupling): Two growing chains combine to form a single, longer polymer chain. researchgate.netstanford.edu

Disproportionation: One radical abstracts a hydrogen atom from another, resulting in two separate polymer chains, one with a saturated end and the other with an unsaturated end. researchgate.netstanford.edu

The preferred termination pathway can depend on the specific monomer and the reaction conditions. For instance, in the polymerization of methacrylates, disproportionation is the dominant termination mechanism, while styrene (B11656) terminates mainly through combination. acs.org For acrylates, it has been found that at lower temperatures, termination occurs almost exclusively through disproportionation. researchgate.net At higher temperatures, other reactions, such as backbiting, can become more significant. researchgate.net

Autoacceleration Phenomena in Bulk and Solution Polymerization

Autoacceleration, also known as the gel effect or Trommsdorff-Norrish effect, is a common phenomenon in the free-radical polymerization of many acrylate monomers. wikipedia.orgaps.org It is characterized by a rapid increase in the rate of polymerization and molecular weight, typically occurring at intermediate monomer conversion. wikipedia.org This effect arises from a decrease in the termination rate constant due to the increasing viscosity of the polymerization medium, which restricts the diffusion of large polymer radicals. wikipedia.orggacbe.ac.inmgcub.ac.in

In bulk polymerization , where only the monomer and an initiator are present, the viscosity increase is most pronounced, often leading to a significant autoacceleration effect. gacbe.ac.inmgcub.ac.in In solution polymerization , the presence of a solvent helps to dissipate heat and reduce the viscosity of the reaction medium, which can moderate or delay the onset of autoacceleration compared to bulk systems. mgcub.ac.inresearchgate.net

Controlled/Living Radical Polymerization (CRP) Techniques

Controlled/living radical polymerization (CRP) methods are advanced techniques that allow for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low dispersity), and complex architectures. nih.gov While these techniques have been widely applied to a variety of acrylate monomers, specific applications and detailed kinetic studies for this compound are not extensively documented.

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization

RAFT polymerization is a versatile CRP technique that achieves control through the use of a chain transfer agent (CTA). sigmaaldrich.comsigmaaldrich.com The process allows for the polymerization of a wide range of functional monomers under various reaction conditions. sigmaaldrich.com

Design and Selection of Chain Transfer Agents (CTAs)

The selection of an appropriate CTA is critical for a successful RAFT polymerization, as its effectiveness depends on the monomer being polymerized. sigmaaldrich.comrsc.org For "more-activated" monomers like acrylates, trithiocarbonates and dithiobenzoates are generally effective CTAs. sigmaaldrich.com The general structure of a RAFT agent consists of a thiocarbonylthio group with Z and R substituents that influence the reaction kinetics and degree of control. sigmaaldrich.com

A review of the literature, including patent documents, indicates that this compound is a monomer that can be polymerized via RAFT. epo.org However, specific studies detailing the design and systematic evaluation of different CTAs for the controlled polymerization of this compound are not available. While general guidelines for acrylate polymerization exist, the electronic effects of the fluorine atoms in this compound would necessitate specific experimental validation to identify the optimal CTA for achieving good control over the polymerization.

Mechanistic Insights and Kinetic Control under RAFT Conditions

The mechanism of RAFT polymerization involves a rapid equilibrium between active, propagating radicals and dormant polymer chains, mediated by the CTA. nih.gov This equilibrium minimizes termination reactions and allows all chains to grow at a similar rate, leading to polymers with low dispersity. nih.govresearchgate.net Kinetic studies are crucial for understanding the reaction mechanism, including the rates of addition and fragmentation, and for optimizing reaction conditions to achieve a high degree of control. rsc.orgmdpi.com

There is a lack of published research focusing on the specific mechanistic and kinetic aspects of the RAFT polymerization of this compound. Detailed kinetic data, such as the determination of rate constants and the linear evolution of molecular weight with conversion, have not been reported for this monomer.

Atom Transfer Radical Polymerization (ATRP)

ATRP is another powerful CRP method that utilizes a transition metal complex (typically copper-based) as a catalyst to reversibly activate and deactivate polymer chains. sigmaaldrich.comwikipedia.org This technique offers excellent control over polymer architecture. sigmaaldrich.com

Catalyst Systems and Ligand Effects

A comprehensive search of the scientific literature did not yield any studies dedicated to the ATRP of this compound. Consequently, there is no specific information on suitable catalyst systems, ligand effects, or kinetic data for the controlled polymerization of this monomer using ATRP. While principles from the ATRP of other acrylates could provide a starting point, experimental investigation would be necessary to develop an effective ATRP system for this compound.

While the general principles of radical polymerization, including autoacceleration and controlled/living techniques like RAFT and ATRP, are well-established for the acrylate family of monomers, there is a significant gap in the scientific literature concerning the specific compound This compound . Detailed experimental data and in-depth kinetic studies are needed to fully characterize its polymerization behavior. Future research in these areas would be valuable for the development of new fluorinated polymers with potentially unique properties.

Control over Molecular Weight and Polydispersity

Achieving control over the number-average molecular weight (Mn) and minimizing the polydispersity (Đ, also known as the polydispersity index, PDI) are hallmarks of a controlled polymerization process. researchgate.net For acrylate monomers, Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP) are two of the most effective and widely utilized controlled radical polymerization techniques. mdpi.comresearchgate.net These methods establish a dynamic equilibrium between a small number of active, propagating radical chains and a large population of dormant species, which suppresses irreversible termination reactions that lead to broad molecular weight distributions. researchgate.net

Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization:

RAFT polymerization achieves control through the addition of a chain transfer agent (CTA), typically a thiocarbonylthio compound. sigmaaldrich.comwikipedia.org The process allows for the polymerization of a wide array of monomers, including acrylates, under various reaction conditions. wikipedia.org The key to a successful RAFT polymerization is the selection of an appropriate CTA for the specific monomer. sigmaaldrich.com For acrylates and other "more-activated monomers" (MAMs), trithiocarbonates and dithiobenzoates are often effective. sigmaaldrich.com The polymerization kinetics generally follow a pseudo-first-order rate law, and the molecular weight of the resulting polymer increases linearly with monomer conversion, while polydispersity remains low (typically Đ < 1.3). mdpi.comrsc.org

While specific kinetic data for this compound is not extensively detailed in the reviewed literature, studies on structurally similar fluorinated acrylates, such as 2,2,2-trifluoroethyl α-fluoroacrylate (FATRIFE), demonstrate the principles of control. In the RAFT polymerization of FATRIFE, researchers achieved excellent control over molecular weight and obtained polymers with low polydispersity (Đ < 1.10). rsc.org

Atom Transfer Radical Polymerization (ATRP):

ATRP utilizes a transition metal complex (commonly copper-based) as a catalyst to reversibly activate and deactivate the growing polymer chains through an atom transfer process. sigmaaldrich.com This method is highly effective for producing polymers with predetermined molecular weights and narrow molecular weight distributions from monomers like styrenes and acrylates. researchgate.netsigmaaldrich.com The molecular weight is determined by the initial ratio of monomer to initiator, and linear growth of polymer chains with conversion is typically observed. sigmaaldrich.com

The successful ATRP of acrylates often requires careful selection of the initiator, catalyst (metal salt and ligand), and solvent to ensure a balance between the rates of activation and deactivation. nih.gov For instance, the polymerization of various acrylates using a copper(II) bromide/tris(2-pyridylmethyl)amine (TPMA) catalyst system has been shown to yield well-defined polymers. nih.gov

| Entry | Time (h) | Conversion (%) | Theoretical Mn (g/mol) | Experimental Mn,SEC (g/mol) | Polydispersity (Đ) |

|---|---|---|---|---|---|

| 1 | 1 | 15 | 3,800 | 5,100 | 1.08 |

| 2 | 2 | 29 | 7,100 | 8,900 | 1.07 |

| 3 | 4 | 51 | 12,300 | 14,500 | 1.06 |

| 4 | 6 | 68 | 16,400 | 18,700 | 1.06 |

| 5 | 8 | 81 | 19,500 | 21,800 | 1.07 |

Other Advanced Controlled Polymerization Methodologies

Beyond conventional thermal RAFT and ATRP, other advanced methodologies offer enhanced control and versatility, particularly for acrylate polymerization.

Photo-mediated Controlled Radical Polymerization:

The use of light as an external stimulus to regulate polymerization has gained significant traction. Photo-induced ATRP and photoiniferter-RAFT are powerful techniques that allow for polymerization to be switched on and off by controlling the light source. rsc.orgnih.govescholarship.org This temporal control is a key advantage, enabling the synthesis of complex polymer architectures with high precision. escholarship.org An iridium-based catalyst, for example, has been used for the visible-light-mediated controlled radical polymerization of a variety of acrylate monomers, yielding well-defined polymers and block copolymers with low polydispersity. nih.govresearchgate.net This method often proceeds under mild conditions and demonstrates high functional group tolerance. nih.gov Research on the photo-RAFT polymerization of 2,2,2-trifluoroethyl α-fluoroacrylate has shown that controlled polymerization can be achieved at room temperature in the absence of external radical sources, yielding polymers with molar masses up to 25,300 g/mol and low dispersities (Đ < 1.10). rsc.org

Nitroxide-Mediated Polymerization (NMP):

NMP is another principal method of controlled radical polymerization that relies on a stable nitroxide radical to reversibly trap the propagating radical chain end. sigmaaldrich.com A key advantage of NMP is its simplicity, as it is a thermally initiated process that does not require a metal catalyst, thus avoiding potential issues with catalyst removal from the final polymer product. sigmaaldrich.com While initially limited to styrenic monomers, the development of new nitroxides and alkoxyamine initiators has expanded the scope of NMP to include the controlled polymerization of acrylates. sigmaaldrich.com

Thiol-Acrylate Click Reactions and Related Polymerization Mechanisms

"Click" chemistry refers to a class of reactions that are highly efficient, selective, and proceed to high yields with no or minimal side products. nih.gov The thiol-acrylate reaction is a prominent member of this family and can proceed via two primary mechanisms: the radical-mediated thiol-ene reaction and the base- or nucleophile-catalyzed thiol-Michael addition. nih.gov

In the context of this compound, the electron-poor nature of the acrylate double bond makes it highly susceptible to reaction with thiol groups.

Thiol-Michael Addition: This reaction involves the nucleophilic addition of a thiolate anion to the β-carbon of the acrylate double bond. The reaction is typically catalyzed by a weak base (like an amine) or a nucleophile (like a phosphine), which deprotonates the thiol to form the more reactive thiolate. nih.govresearchgate.net This step-growth mechanism is highly efficient for forming carbon-sulfur bonds and can be used for polymer modification or the synthesis of polymer networks. nih.gov

Radical-Mediated Thiol-Ene Reaction: This process is initiated by a radical source, often a photoinitiator activated by UV light. nih.gov A thiyl radical (RS•) is generated, which then adds across the acrylate double bond. A subsequent chain transfer step to another thiol molecule regenerates the thiyl radical and yields the final thioether product, propagating the reaction. nih.gov This mechanism is particularly useful in photopolymerization applications, allowing for rapid curing and the formation of highly uniform polymer networks with spatial and temporal control. nih.gov However, when acrylates are used in radical-mediated thiol-ene systems, competitive homopolymerization of the acrylate can also occur, leading to a mixed-mode polymerization process. nih.gov

Copolymerization Behavior and Reactivity Ratio Determination of 2,2 Difluoroethyl Acrylate

Theoretical Framework for Binary Copolymerization

The behavior of monomers in a polymerization reaction involving two different monomer species is described by the theory of binary copolymerization. A crucial concept in this framework is the terminal model, which posits that the reactivity of a growing polymer chain is primarily determined by the terminal monomer unit. tulane.edu This model is mathematically represented by the copolymerization equation, which relates the composition of the copolymer being formed to the composition of the monomer feed. tulane.edu

The reactivity ratios, denoted as r₁ and r₂, are central to this model. If the reactivity ratio r₁ (for monomer M₁) is greater than 1, it indicates a preference for the growing chain ending in M₁ to add another M₁ monomer. Conversely, if r₁ is less than 1, the chain preferentially adds an M₂ monomer. tulane.edu When both r₁ and r₂ are equal to 1, the monomers are incorporated randomly at the same rate as their feed ratio. An ideal copolymerization occurs when the product of the reactivity ratios (r₁r₂) equals 1. tulane.edu A product close to zero suggests a tendency towards alternating copolymerization. tulane.edu

Determination of Monomer Reactivity Ratios (r₁, r₂) with Diverse Comonomers

The reactivity ratios of 2,2-difluoroethyl acrylate (B77674) (M₁) with various comonomers (M₂) are essential for predicting and controlling the final copolymer's composition and properties. These ratios are determined experimentally by conducting a series of copolymerization reactions with varying initial monomer feed ratios. scielo.orgkoreascience.kr The composition of the resulting copolymer is then analyzed, typically at low monomer conversions (under 10%), to ensure the monomer feed composition remains relatively constant throughout the experiment. scielo.orgvt.edu

Historically, linearization methods have been widely used to estimate reactivity ratios from experimental data due to their simplicity. semanticscholar.org

Fineman-Ross Method: This method rearranges the copolymerization equation into a linear form. By plotting the experimental data accordingly, the reactivity ratios can be determined from the slope and intercept of the resulting line. scielo.orgkoreascience.kr

Kelen-Tudos Method: This method is a modification of the Fineman-Ross method that introduces a parameter to spread the data points more evenly, aiming to provide more reliable results. scielo.orgkoreascience.kr

While these methods are straightforward, they can sometimes lead to inaccurate estimates and are sensitive to experimental errors. semanticscholar.org More advanced non-linear least-squares methods are now often preferred for their higher accuracy. researchgate.netnih.gov

To accurately determine reactivity ratios using methods like Fineman-Ross or Kelen-Tudos, it is crucial to analyze the copolymer composition at low conversion levels, typically below 10-15%. vt.edunih.gov This precaution is taken because at low conversions, the change in the monomer feed composition is minimal, and the instantaneous copolymer composition is a good representation of the initial reaction conditions. vt.edu Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy are commonly employed to determine the precise composition of the copolymers formed. scielo.orgresearchgate.netrsc.org

The terminal model, which assumes that only the last monomer unit on the growing chain influences its reactivity, is the simplest and most common model. tulane.edumdpi.com However, in some systems, particularly those involving bulky or electronically distinct monomers, the second-to-last monomer unit (the penultimate unit) can also affect the propagation rate. tulane.eduresearchgate.net This is described by the penultimate model, which involves a more complex set of reactivity ratios. tulane.edunih.gov For many acrylate copolymerizations, the terminal model provides a sufficiently accurate description of the system. mdpi.com However, for fluorinated monomers, deviations from the terminal model can occur, necessitating consideration of the penultimate model for a more precise understanding of the copolymerization kinetics. researchgate.net

Compositional Analysis at Low Conversions

Q-e Scheme Parameter Derivation for 2,2-Difluoroethyl Acrylate

The Alfrey-Price Q-e scheme is a semi-empirical method used to predict monomer reactivity ratios. quemix.com In this scheme, 'Q' represents the reactivity of a monomer due to resonance stabilization, and 'e' reflects its polarity. quemix.comredalyc.org The Q and e values for a specific monomer can be derived from its experimentally determined reactivity ratios with a reference monomer, for which the Q and e values are known (styrene is a common reference). quemix.com

For instance, in the radical copolymerization of 2,2,2-trifluoroethyl acrylate (a similar monomer) with acrylonitrile (B1666552), the Q and e values for the fluoroacrylate were determined to be 0.62 and 0.93, respectively. researchgate.net These values indicate the influence of the fluorine atoms on the monomer's electronic properties and reactivity. Similar procedures would be applied to determine the Q-e parameters for this compound.

Influence of Fluorination on Comonomer Sequence Distribution

The presence of fluorine atoms in an acrylate monomer significantly influences its copolymerization behavior and the resulting sequence distribution of the comonomers in the polymer chain. paint.orgmdpi.com The high electronegativity of fluorine can alter the polarity ('e' value) and reactivity ('Q' value) of the monomer. paint.org This change in reactivity affects the monomer reactivity ratios, which in turn govern the sequence distribution. paint.org For example, a strong alternating tendency might be observed if the comonomers have significantly different electronic properties. paint.org The specific placement of the fluorine atoms within the monomer structure is also a critical factor in determining its reactivity. paint.org

Copolymerization with Hydrophilic and Hydrophobic Monomers

The copolymerization of this compound (DFEA) is a key method for synthesizing polymers with tailored properties, combining the unique characteristics of the fluorine-containing acrylate with the functionalities of various comonomers. The incorporation of DFEA into polymer chains allows for the precise tuning of properties such as surface energy, refractive index, thermal stability, and solubility. Its behavior in copolymerization varies significantly depending on whether it is paired with hydrophilic or hydrophobic monomers.

While extensive data on the reactivity ratios of this compound with a wide range of monomers are not broadly available in the public domain, its copolymerization characteristics can be inferred from studies on structurally similar fluorinated monomers and analogous copolymerization systems.

Copolymerization with Hydrophilic Monomers

The copolymerization of DFEA with hydrophilic monomers is pursued to create amphiphilic materials that can self-assemble or to impart water-solubility or dispersibility to the resulting polymer. A notable analogue, N-(2,2-difluoroethyl)acrylamide, has been successfully copolymerized with hydrophilic monomers to create advanced polymers for biomedical applications. researchgate.net For instance, block copolymers have been synthesized using hydrophilic blocks like poly(ethylene glycol) (PEG) or poly[N-(2-hydroxypropyl)methacrylamide] (PHPMA) alongside a thermoresponsive block of poly[N-(2,2-difluoroethyl)acrylamide]. researchgate.net These systems are designed to be water-soluble and are investigated for use as 19F MRI tracers, where the fluorine atoms provide a strong signal. researchgate.net

Common hydrophilic monomers that can be copolymerized with acrylates include N-vinylpyrrolidone (NVP), acrylic acid (AA), and 2-hydroxyethyl acrylate (HEA). The copolymerization of NVP with acrylates, for example, is known to proceed readily. Studies on NVP with butyl acrylate show a strong tendency toward alternation, with reactivity ratios near zero (r_NVP ≈ 0.02, r_acrylate ≈ 0.8), indicating that the growing polymer chain preferentially adds the other monomer type. radtech.org This behavior suggests that DFEA, when copolymerized with NVP, would likely form copolymers with a high degree of monomer alternation along the chain.

The synthesis of copolymers of N-vinylpyrrolidone and acrylic acid has been achieved through free radical solution polymerization. sapub.org The resulting copolymers are typically soluble in polar solvents and insoluble in non-polar solvents, with the monomer units distributed randomly along the polymer chain. sapub.org Similarly, the copolymerization of stearyl acrylate (a hydrophobic monomer) and hydroxyethyl (B10761427) acrylate (a hydrophilic monomer) via RAFT polymerization allows for the synthesis of copolymers with varied sequence structures and crystallization properties. scirp.org

Table 1: Representative Reactivity Ratios for Acrylate/Methacrylate (B99206) Copolymerization with Hydrophilic Monomers This table presents data from analogous systems to illustrate typical copolymerization behavior, as direct values for DFEA are not widely published.

| Monomer 1 (M1) | Monomer 2 (M2) | r1 | r2 | r1 * r2 | Copolymer Type Tendency | Reference |

|---|---|---|---|---|---|---|

| Ethyl Methacrylate (EMA) | Methacrylamide (MAM) | 0.197 | 0.230 | 0.045 | Alternating | ekb.eg |

| N-Vinylpyrrolidone (NVP) | Acrylic Acid (AA) | >1 | <1 | <1 | Random (Rich in NVP) | sapub.org |

| 2-Hydroxyethyl Methacrylate (HEMA) | N-Vinylpyrrolidone (NVP) | 8.18 | 0.097 | 0.793 | Random/Blocky (Rich in HEMA) | uq.edu.au |

Copolymerization with Hydrophobic Monomers

Copolymerization of DFEA with conventional hydrophobic monomers such as methyl methacrylate (MMA), butyl acrylate (BA), or styrene (B11656) is used to modify the physical properties of the final material, including its glass transition temperature, mechanical strength, and surface hydrophobicity.

Kinetic studies on the copolymerization of other fluorinated acrylates with methyl methacrylate indicate that these systems typically form random copolymers. dergipark.org.tr For example, the copolymerization of 2-perfluorooctyl ethyl methacrylate with MMA results in a random polymer structure. dergipark.org.tr The reactivity ratio for the fluorinated acrylate in this system was found to be higher than that of MMA, suggesting a higher incorporation of the fluorinated monomer into the polymer chain. dergipark.org.tr Given these findings, it is probable that the free-radical copolymerization of DFEA with MMA would also lead to a statistically random distribution of monomer units, with the exact composition depending on the feed ratios and specific reactivity ratios.

The copolymerization of different acrylate and methacrylate monomers is a well-established method for producing materials with a wide range of properties. The copolymerization of methyl methacrylate with 2-ethoxyethyl methacrylate, for instance, yields random copolymers where the product of the reactivity ratios (r1r2) is less than 1. nih.gov

Table 2: Representative Reactivity Ratios for Fluoroacrylate/Acrylate Copolymerization with Hydrophobic Monomers This table presents data from analogous systems to illustrate typical copolymerization behavior, as direct values for DFEA are not widely published.

| Monomer 1 (M1) | Monomer 2 (M2) | r1 | r2 | r1 * r2 | Copolymer Type Tendency | Reference |

|---|---|---|---|---|---|---|

| Vinylidene Fluoride (VDF) | tert-Butyl 2-Trifluoromethyl Acrylate | 0.0399 | 0.0356 | 0.0014 | Alternating | rsc.org |

| Methyl Methacrylate (MMA) | 2-Ethoxyethyl Methacrylate (2-EOEMA) | 0.844 | 0.775 | 0.654 | Random | nih.gov |

| Butyl Acrylate (BA) | Vinyl Acetate (B1210297) (VAc) | 4.459 | 0.198 | 0.883 | Random/Blocky (Rich in BA) | nih.gov |

| Methyl Acrylate (MA) | Vinyl Acetate (VAc) | 6.3 | 0.031 | 0.195 | Random/Blocky (Rich in MA) | tue.nl |

Design and Synthesis of Advanced Macromolecular Architectures Based on 2,2 Difluoroethyl Acrylate

Precision Synthesis of Linear Homo- and Copolymers

The synthesis of well-defined linear homopolymers and copolymers of 2,2-difluoroethyl acrylate (B77674) is foundational to the development of more complex architectures. Controlled/living radical polymerization techniques, such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP), are instrumental in achieving polymers with predetermined molecular weights and low dispersity (Đ). scirp.orgnih.gov

RAFT polymerization, in particular, has proven to be a versatile method for the controlled polymerization of a wide range of functional monomers, including acrylates. scirp.org This technique allows for the synthesis of homopolymers of DFEA, such as poly(2,2-difluoroethyl acrylate) (PDFEA), as well as random copolymers where DFEA is statistically distributed with other monomers. scirp.orgmdpi.com For instance, random copolymers of DFEA with monomers like N-(2-hydroxypropyl)methacrylamide (HPMA) have been synthesized to create biocompatible and thermoresponsive polymers. researchgate.net

The choice of monomers for copolymerization with DFEA is critical for tuning the final properties of the polymer. For example, incorporating hydrophilic monomers can impart water solubility and influence the lower critical solution temperature (LCST) of thermoresponsive polymers.

Table 1: Examples of Linear Copolymers Synthesized with this compound

| Copolymer System | Polymerization Method | Key Features |

|---|---|---|

| Poly[N-(2-hydroxypropyl)methacrylamide]-co-poly[N-(2,2-difluoroethyl)acrylamide] | RAFT Polymerization | Biocompatible, thermoresponsive, 19F MRI tracer potential. researchgate.net |

| Poly(oligo(ethylene glycol) methyl ether acrylate)-co-poly(perfluoropolyether methacrylate) | RAFT Polymerization | Hydrophilic, potential for 19F MRI contrast agents. researchgate.net |

| Poly(vinylidene fluoride)-co-poly(tert-butyl 2-trifluoromethacrylate) | Radical Copolymerization | Alternating fluorinated copolymer structure. rsc.org |

Controlled Construction of Complex Macromolecular Structures

Building upon the precise synthesis of linear chains, a variety of complex macromolecular architectures incorporating this compound have been developed. These structures offer enhanced functionalities and properties compared to their linear counterparts.

Block Copolymers (e.g., Di-, Tri-, Multi-block Systems)

Block copolymers containing DFEA segments have been extensively studied due to their ability to self-assemble into ordered nanostructures. These can be diblock, triblock, or more complex multi-block systems. google.com The synthesis of these copolymers often involves sequential monomer addition using controlled polymerization techniques like RAFT or ATRP. nih.govrsc.org

For example, diblock copolymers of poly(2-methyl-2-oxazoline) and poly[N-(2,2-difluoroethyl)acrylamide] have been synthesized and shown to form nanoparticles with potential for use as ¹⁹F MRI tumor diagnostic agents. researchgate.net Similarly, BAB triblock copolymers with thermoresponsive PDFEA as the 'B' block and a hydrophilic polymer like poly(ethylene glycol) as the 'A' block have been designed. researchgate.net These can form nanoparticles in dilute solutions and physically cross-linked hydrogels at higher concentrations. researchgate.net

The sequence and length of the blocks are crucial in determining the self-assembly behavior and the final properties of the material. rsc.org

Graft Copolymers and Polymer Brushes

Graft copolymers and polymer brushes represent another class of complex architectures where side chains of one type of polymer are attached to a main polymer backbone. While specific examples focusing solely on grafting DFEA are less detailed in the provided context, the principles of "grafting-from" or "grafting-to" using controlled radical polymerization are well-established for creating such structures with other acrylates. rsc.org These methods could theoretically be applied to DFEA to create surfaces with high fluorine density or to develop novel amphiphilic structures. The synthesis often involves creating a macroinitiator or a polymer with reactive sites along its backbone from which the graft chains can be grown. rsc.org

Star, Hyperbranched, and Dendritic Polymer Architectures

Star polymers, consisting of multiple polymer arms radiating from a central core, offer unique properties such as lower intrinsic viscosity compared to linear polymers of similar molecular weight. illinois.edu The synthesis of star polymers can be achieved through "arm-first" or "core-first" methods. illinois.edu In the "arm-first" approach, linear polymer arms are first synthesized and then linked together. illinois.edumdpi.com The "core-first" method involves growing polymer arms from a multifunctional initiator. illinois.edu While direct synthesis of star polymers with DFEA arms is not explicitly detailed, the synthesis of star polymers with other acrylate monomers using techniques like ATRP is common. mdpi.comcore.ac.uk For instance, star polymers with pH-responsive cores and arms containing 2,2,2-trifluoroethyl acrylate have been developed, suggesting the feasibility of incorporating DFEA into such architectures. researchgate.net

Hyperbranched and dendritic polymers are highly branched, three-dimensional macromolecules. While specific examples of hyperbranched or dendritic polymers based on DFEA are not prevalent in the search results, their synthesis would likely involve the polymerization of an "A₂B" type monomer, where 'A' and 'B' are functional groups that can react with each other.

Polymer Networks and Crosslinked Systems

Crosslinked polymer networks based on acrylates are valued for their durability and chemical resistance. rsc.org These networks are typically formed by including a crosslinking agent (a monomer with multiple polymerizable groups) during polymerization or through post-polymerization crosslinking reactions. rsc.orgscienomics.com

While the provided information does not detail specific crosslinked systems of this compound, it is known that even monofunctional acrylates can form crosslinked structures through chain transfer mechanisms involving hydrogen atom transfer. rsc.org The formation of physically cross-linked hydrogels from BAB triblock copolymers containing PDFEA blocks has been observed, where the thermoresponsive blocks form physical crosslinks upon heating. researchgate.net This demonstrates the potential for creating both physically and chemically crosslinked systems with DFEA for various applications.

Self-Assembly of Fluoroacrylate-Based Copolymers

A key feature of amphiphilic block and graft copolymers containing this compound is their ability to self-assemble in selective solvents, typically water. This process is driven by the incompatibility of the different polymer blocks. For instance, in an aqueous environment, the hydrophobic fluoroacrylate blocks will aggregate to form the core of a nanoparticle, while the hydrophilic blocks form a stabilizing corona. cuni.cz

The investigation of these self-assembled structures is often carried out using techniques like Dynamic Light Scattering (DLS), Small-Angle X-ray Scattering (SAXS), and Small-Angle Neutron Scattering (SANS). researchgate.net For example, studies on diblock copolymers of poly(2-methyl-2-oxazoline)-b-poly[N-(2,2-difluoroethyl)acrylamide] have shown that they form micelle-like structures above the cloud point temperature. scribd.com

Solution-Phase Self-Assembly into Micelles and Nanostructures

The self-assembly of amphiphilic block copolymers containing poly(this compound) (PDFEA) segments in selective solvents is a key strategy for creating well-defined nanoscale architectures. While direct studies on this compound are specific, extensive research on the analogous poly[N-(2,2-difluoroethyl)acrylamide] (also abbreviated as PDFEA) provides significant insights into the behavior of the 2,2-difluoroethyl moiety. researchgate.net These polymers, when part of a block copolymer structure with a hydrophilic block, can self-assemble into various nanostructures upon changes in environmental conditions, such as temperature. researchgate.netcuni.cz

For instance, diblock copolymers composed of a hydrophilic block like poly(2-methyl-2-oxazoline) and a thermoresponsive PDFEA block are soluble in aqueous solutions at low temperatures. researchgate.net As the temperature increases above the polymer's cloud point temperature (CPT), the PDFEA block becomes hydrophobic, triggering self-assembly into supramolecular particles. researchgate.net This process leads to the formation of micelle-like structures or larger aggregates. researchgate.net The internal structure of these nanoparticles is crucial for applications such as ¹⁹F Magnetic Resonance Imaging (MRI), where they can serve as diagnostic agents. researchgate.net The ability of these self-assembled nanoparticles to provide a usable ¹⁹F NMR signal has been confirmed, highlighting their potential in biomedical applications. researchgate.net

Polymerization-Induced Self-Assembly (PISA) for Fluorinated Systems

Polymerization-Induced Self-Assembly (PISA) has emerged as a highly efficient and versatile technique for the in-situ synthesis of block copolymer nanoparticles with controlled morphologies. mdpi.comnih.gov This method is particularly well-suited for producing nanoparticles from semi-fluorinated monomers like this compound. mdpi.com The PISA process typically begins with a soluble polymer block, known as a macro-chain transfer agent (macro-CTA) in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, which is solvophilic in the chosen reaction medium. mdpi.com This macro-CTA is then chain-extended with a second, core-forming monomer (in this case, this compound). mdpi.com

As the polymerization proceeds, the growing second block, being solvophobic, becomes insoluble in the medium. mdpi.com Once it reaches a critical chain length, self-assembly is triggered, leading to the formation of nanoparticles. mdpi.commdpi.com A key advantage of PISA is that it combines polymer synthesis and self-assembly into a single, one-pot process, often at high solids content (up to 50%). nih.govmdpi.com

For fluorinated systems, RAFT-mediated PISA in an alcoholic dispersion is a common approach. mdpi.com For example, a poly(N,N-dimethylaminoethyl methacrylate) (PDMAEMA) macro-CTA can be chain-extended with a semi-fluorinated acrylate in ethanol. mdpi.com The morphology of the resulting nano-objects—typically spheres, worms, or vesicles—is dependent on parameters such as the degree of polymerization of the core-forming and shell-forming blocks. mdpi.com The unique properties of fluorinated polymers make them excellent candidates for applications in specialized coatings and imaging agents. mdpi.comacs.org

Surface Modification and Functionalization using this compound Polymers

Polymers based on this compound are highly effective for surface modification due to the unique properties imparted by fluorine atoms, such as low surface energy. mdpi.com Grafting these polymer chains onto a substrate can significantly alter surface properties like wettability, adhesion, and biocompatibility without changing the bulk properties of the underlying material. alfa-chemistry.com

Chemical grafting methods are often preferred for their stability, as they create covalent bonds between the polymer and the surface. alfa-chemistry.com Two common strategies are "grafting-to" and "grafting-from". alfa-chemistry.com The "grafting-to" approach involves attaching pre-synthesized polymer chains to a functionalized surface, while the "grafting-from" method grows polymer chains directly from initiator sites anchored to the substrate. alfa-chemistry.com

Plasma polymerization of fluorinated acrylates is another powerful technique for creating thin, functional coatings. mdpi.com This method can produce highly cross-linked and adherent films that render surfaces hydrophobic and oleophobic. mdpi.com Such surfaces are desirable for a wide range of applications, including anti-fouling coatings, moisture barriers, and low-adhesion surfaces for microfluidic devices. mdpi.comnih.gov For example, modifying polymer surfaces, such as poly(dimethyl siloxane) (PDMS), can significantly reduce the non-specific adsorption of proteins, which is a critical requirement in many biomedical and diagnostic applications. nih.gov The incorporation of poly(this compound) can create robust, low-energy surfaces that resist contamination and control interfacial interactions.

Computational and Theoretical Investigations of 2,2 Difluoroethyl Acrylate Systems

Quantum Chemical Studies on Monomer Reactivity and Polymerization Pathways

Quantum chemistry, particularly Density Functional Theory (DFT), provides profound insights into the reactivity of monomers and the energetics of polymerization reactions. mdpi.com These methods allow for the detailed examination of reaction mechanisms that are often difficult to probe experimentally. mdpi.com

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules and predict their reactivity. researchgate.netwpmucdn.com In the context of acrylate (B77674) polymerization, DFT is employed to map out the potential energy surfaces for various reaction pathways, including initiation, propagation, and termination steps. researchgate.netwpmucdn.com By calculating the energies of reactants, transition states, and products, researchers can elucidate the most probable mechanisms. wpmucdn.com

For instance, studies on the self-initiation of alkyl acrylates have utilized DFT to compare different proposed mechanisms, such as the Mayo and Flory mechanisms. wpmucdn.com These calculations have shown that for monomers like methyl acrylate, a non-concerted [2+2] cycloaddition is a plausible pathway for forming the initial diradical species that lead to polymerization. wpmucdn.com Similar DFT approaches would be essential to determine the specific self-initiation mechanism of 2,2-difluoroethyl acrylate, considering the electronic influence of the fluorine atoms.

Furthermore, DFT is crucial for studying secondary reactions that affect the final polymer architecture, such as backbiting and β-scission. mdpi.com Calculations on methyl acrylate have identified the 1,5-intramolecular hydrogen transfer (backbiting) as an energetically favorable process, leading to the formation of a more stable tertiary mid-chain radical (MCR). mdpi.com This MCR can then lead to branching or chain scission. mdpi.com The presence of the electron-withdrawing difluoroethyl group in this compound would likely influence the stability of the corresponding radicals and transition states, a hypothesis that can be rigorously tested using DFT.

Prediction of Kinetic Parameters (e.g., activation energies)

A key outcome of DFT calculations is the prediction of kinetic parameters, most notably activation energies (Ea), which govern the rates of reaction steps. westlake.edu.cn By locating the transition state structure for a given reaction, its energy can be calculated, and the activation energy can be determined as the energy difference between the transition state and the reactants. westlake.edu.cn

Computational studies on various α-substituted acrylates, including ethyl α-fluoroacrylate (EFA), have successfully used DFT to calculate the activation barriers for the propagation step. These studies often employ high-level functionals to achieve results that are in good qualitative agreement with experimental data. researchgate.net For example, the activation energy for the propagation of different acrylates can be compared to understand the effect of the substituent group on reactivity. It is generally observed that electron-withdrawing groups can influence the reactivity of the vinyl group and the stability of the propagating radical.

While specific data for this compound is absent, data from related monomers can provide a valuable reference. For instance, the activation energy for the termination reaction in methacrylate (B99206) polymerizations has been found to be largely independent of the ester alkyl group, suggesting that the diffusion of the macroradical is the rate-limiting step. nih.gov However, the electronic effects of the geminal fluorine atoms in the 2,2-difluoroethyl group could have a more pronounced impact on the propagation kinetics compared to a simple alkyl ester. DFT calculations would be the ideal tool to quantify this effect and predict the activation energy for the propagation of this compound.

Table 1: Representative Activation Energies for Reactions in Acrylate Polymerization (Calculated via DFT for Model Systems)

| Reaction Type | Model Monomer | Computational Method | Calculated Activation Energy (kJ/mol) | Reference |

| Self-Initiation | Methyl Acrylate | DFT (B3LYP) | ~100-120 | |

| Propagation | Ethyl α-fluoroacrylate | DFT (MPWB1K) | Not explicitly stated, but relative kinetics calculated | |

| Backbiting (1,5) | Methyl Acrylate | DFT (B3LYP/M06-2X) | ~50-60 | mdpi.com |

| β-Scission | Methyl Acrylate | Ab initio | ~100 | mdpi.com |

Note: This table presents data for model systems to illustrate the application of DFT. The values for this compound may differ.

Electronic Structure Analysis of Monomer and Propagating Radicals

Understanding the electronic structure of the this compound monomer and its corresponding propagating radical is fundamental to explaining its reactivity. The presence of two fluorine atoms on the ethyl group significantly alters the electron distribution within the molecule due to the high electronegativity of fluorine. This inductive effect can influence the electrophilicity of the monomer's double bond and the stability of the resulting radical.

DFT calculations can provide detailed information on properties such as atomic charges, spin density distribution in radicals, and the energies of frontier molecular orbitals (HOMO and LUMO). In a study on the copolymerization of acrylonitrile (B1666552) with 2,2,2-trifluoroethyl acrylate (a close analog), the Alfrey-Price Q-e scheme was used to characterize monomer reactivity. researchgate.netdiva-portal.org The 'e' value is a semi-empirical measure of the electron-donating or -withdrawing nature of the substituent on the vinyl group. For 2,2,2-trifluoroethyl acrylate, an 'e' value of 0.93 was determined, indicating its electron-accepting character, which is consistent with the electron-withdrawing nature of the trifluoroethyl group. researchgate.netdiva-portal.org It is highly probable that the 2,2-difluoroethyl group would impart a similar, though slightly less pronounced, electron-withdrawing character to the acrylate monomer.

Analysis of the propagating radical would involve examining the spin density distribution. In acrylate radicals, the unpaired electron is primarily localized on the α-carbon, but delocalization can occur. The difluoroethyl group would influence this distribution, affecting the radical's stability and its reactivity towards the next monomer unit.

Molecular Simulations for Polymer Conformation and Intermolecular Interactions

While quantum chemical methods are excellent for studying individual reaction steps, molecular dynamics (MD) simulations are better suited for investigating the behavior of entire polymer chains. chemrxiv.orgrsc.org MD simulations model the movement of atoms and molecules over time based on a force field, which describes the potential energy of the system as a function of atomic coordinates. mdpi.com

For poly(this compound), all-atom MD simulations could be used to study:

Intermolecular Interactions: MD can quantify the non-covalent interactions between polymer chains, such as van der Waals and electrostatic forces. nih.gov These interactions are critical for understanding the bulk properties of the material, including its density, cohesion, and miscibility with other polymers. sioc-journal.cn The fluorine atoms in the side chains would introduce strong dipoles, leading to specific intermolecular interactions that could be explored through simulation.

Glass Transition Temperature (Tg): By simulating the cooling of a polymer melt and monitoring the change in specific volume with temperature, MD simulations can predict the glass transition temperature, a key characteristic of amorphous polymers. chemrxiv.org

Coarse-Grained Models for Polymer Dynamics and Self-Assembly

All-atom MD simulations are computationally expensive and are often limited to relatively short timescales and small system sizes. rsc.org To study long-time phenomena like polymer diffusion, entanglement, and self-assembly, coarse-grained (CG) modeling is employed. okayama-u.ac.jpmdpi.com

In a CG model, groups of atoms are lumped together into single "beads" or "superatoms". rsc.org This simplification reduces the number of degrees of freedom in the system, allowing for simulations that span much larger length and time scales. rsc.org The interactions between these beads are described by effective potentials that are parameterized to reproduce certain properties of the underlying all-atom system, such as structural distribution functions or thermodynamic properties. mdpi.com

For poly(this compound), a CG model could be developed where, for example, the acrylate backbone unit and the difluoroethyl side group are each represented by a single bead. Such a model would be invaluable for investigating:

Polymer Dynamics: The long-time dynamics of polymer chains, including their reptation motion in a melt and their diffusion coefficients. rsc.org

Melt Viscosity: Predicting rheological properties by simulating the response of the polymer melt to shear forces.

Self-Assembly in Block Copolymers: If this compound were a component of a block copolymer, CG simulations would be the ideal tool to predict the morphology of the resulting self-assembled nanostructures (e.g., lamellae, cylinders, or spheres).

The development of such a CG model would typically involve performing detailed all-atom simulations to generate the necessary data for parameterizing the CG force field, a process known as inverse Boltzmann iteration or force matching. mdpi.com

Analytical and Spectroscopic Characterization Methodologies in 2,2 Difluoroethyl Acrylate Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the analysis of 2,2-Difluoroethyl Acrylate (B77674) and its polymers. Different NMR experiments offer a wealth of information, from basic structural confirmation to complex nanostructural analysis.

Proton (¹H) and Carbon (¹³C) NMR for Structure and Composition

Proton (¹H) and Carbon-¹³C (¹³C) NMR are fundamental for confirming the chemical structure and composition of 2,2-Difluoroethyl Acrylate and its corresponding polymers.

In the ¹H NMR spectrum of acrylate monomers, characteristic signals for the vinyl protons are typically observed between 5.5 and 6.5 ppm. For instance, in a similar compound, (Acrylate)₂-dPEG₂₀-(Acrylate)₂, the acrylate vinyl protons appear at δ 6.39 ppm, δ 6.13 ppm, and δ 5.38 ppm. researchgate.net The ethyl group protons would also present distinct signals.

The ¹³C NMR spectrum provides complementary information. For acrylate monomers, the carbonyl carbon (C=O) resonance is a key indicator. Following polymerization, the disappearance of peaks corresponding to the vinyl group's double bond in both ¹H and ¹³C NMR spectra confirms the conversion of the monomer into the polymer. researchgate.net

Table 1: Representative NMR Data for Acrylate-based Structures

| Nucleus | Functional Group | Chemical Shift (ppm) Range | Reference |

|---|---|---|---|

| ¹H | Vinyl Protons | 5.5 - 6.5 | researchgate.net |

Fluorine (¹⁹F) NMR for Fluoropolymer Characterization

Given the presence of fluorine atoms, ¹⁹F NMR spectroscopy is an exceptionally powerful and sensitive tool for characterizing this compound and its polymers. alfa-chemistry.commagritek.com Fluorine-19 has a natural abundance of 100% and a high gyromagnetic ratio, making it highly sensitive for NMR detection. alfa-chemistry.com The chemical shifts in ¹⁹F NMR are very sensitive to the local electronic environment, providing detailed information about the structure and conformation of fluoropolymers. alfa-chemistry.com

For polymers of this compound, the ¹⁹F NMR signals can reveal information about the polymer's tacticity and the environment of the fluorine nuclei within the polymer chain. For instance, in polymers containing a -CHF₂ group, the fluorine atoms can be diastereotopic, leading to distinct signals in the ¹⁹F NMR spectrum. semanticscholar.orgnih.gov The chemical shift range for organofluorine compounds is broad, typically spanning from -200 ppm to +200 ppm, which allows for excellent signal dispersion. alfa-chemistry.com The chemical shift of a -CF₂- group generally appears in the range of +80 to +140 ppm relative to CFCl₃. ucsb.edu

Polymers based on N-(2,2-difluoroethyl)acrylamide are considered promising tracers for ¹⁹F Magnetic Resonance Imaging (MRI) due to their high fluorine content and favorable relaxation properties. researchgate.netresearchgate.net Studies on similar fluorinated polymers, such as those derived from N-(2,2,2-trifluoroethyl)acrylamide, have shown that the ¹⁹F NMR signal is retained even after self-assembly into nanoparticles, which is crucial for in vivo imaging applications. acs.org

Diffusion-Ordered Spectroscopy (DOSY) and Nuclear Overhauser Effect Spectroscopy (NOESY) for Nanostructure Analysis

For analyzing the nanostructure of polymers derived from this compound, particularly when they self-assemble into nanoparticles, advanced NMR techniques like Diffusion-Ordered Spectroscopy (DOSY) and Nuclear Overhauser Effect Spectroscopy (NOESY) are employed. researchgate.net

DOSY NMR separates NMR signals based on the diffusion coefficients of the molecules, allowing for the analysis of complex mixtures and the study of macromolecular assemblies. researchgate.netrsc.org In the context of block copolymers containing poly(N-(2,2-difluoroethyl)acrylamide), DOSY can be used to investigate the internal structure of self-assembled nanoparticles. researchgate.netscribd.com This technique helps to understand the temperature-dependent self-assembly behavior and the influence of the solvent on particle formation. researchgate.net

NOESY provides information about the spatial proximity of atoms within a molecule or a molecular assembly. This is particularly useful for elucidating the internal structure of copolymer nanoparticles by revealing which polymer blocks are in close contact. researchgate.net The combination of DOSY and NOESY, along with other scattering techniques, provides a comprehensive understanding of the nanostructure of these advanced materials. researchgate.net

Vibrational Spectroscopy

Vibrational spectroscopy techniques, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, are invaluable for analyzing the functional groups present in this compound and for monitoring the progress of its polymerization.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis and Conversion Monitoring

FTIR spectroscopy is a rapid and non-destructive technique used to identify functional groups in a molecule by measuring the absorption of infrared radiation. journalwjbphs.compressbooks.pub For this compound, the FTIR spectrum would show characteristic absorption bands for the acrylate functional group.

Key vibrational modes for acrylates include the C=C stretching vibration of the vinyl group, which typically appears around 1635-1637 cm⁻¹, and the C=O stretching vibration of the ester group, which is observed in the region of 1710-1760 cm⁻¹. shimadzu.comgammadata.selibretexts.org The presence of C-F bonds would also give rise to strong absorption bands in the fingerprint region of the spectrum.

FTIR is highly effective for monitoring the conversion of the monomer during polymerization. shimadzu.com As the polymerization proceeds, the intensity of the peak corresponding to the C=C stretching vibration of the vinyl group (around 1635 cm⁻¹) decreases, indicating the consumption of the monomer. shimadzu.comgammadata.se This allows for the real-time tracking of the reaction rate. For example, in the UV curing of an acrylate resin, the reaction rate can be monitored by observing the rapid decrease of the vinyl C=C peak at ~1635 cm⁻¹ and the vinyl CH out-of-plane bending vibration at ~810 cm⁻¹. shimadzu.com

Table 2: Characteristic FTIR Absorption Bands for Acrylates

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Vinyl C=C | Stretching | 1635 - 1640 | shimadzu.comnih.gov |

| Ester C=O | Stretching | 1710 - 1760 | libretexts.orgieeesem.com |

Raman Spectroscopy Applications

Raman spectroscopy provides complementary information to FTIR and is also used to study the polymerization of acrylates. This technique is based on the inelastic scattering of monochromatic light. americanpharmaceuticalreview.com A key advantage of Raman spectroscopy is that water is a weak scatterer, making it suitable for studying reactions in aqueous media.

Similar to FTIR, the progress of polymerization can be monitored by observing the decrease in the intensity of the Raman peak corresponding to the C=C stretching vibration of the vinyl group, which appears at approximately 1638 cm⁻¹. nih.gov An unreacting aromatic ring within the molecule can sometimes be used as an internal standard for quantitative analysis. nih.gov The intensity of the Raman peaks provides information about the concentration of the substance. avantesusa.com While detailed Raman studies specifically on this compound are not widely available in the provided context, the principles applied to other acrylate systems are directly transferable.

Chromatographic Techniques for Polymer Characterization

Chromatographic methods are indispensable for determining the molecular weight and molecular weight distribution of polymers, which are critical parameters influencing their physical and mechanical properties.

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) for Molecular Weight and Polydispersity Determination

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a fundamental technique for characterizing the molecular weight and dispersity (Đ), formerly known as polydispersity index (PDI), of polymers. malvernpanalytical.comwarwick.ac.uklabcompare.com This method separates polymer chains based on their size in solution, or hydrodynamic volume. labcompare.comshimadzu.nl Larger molecules elute first, while smaller molecules penetrate the pores of the column packing material and elute later. labcompare.comshimadzu.nl

In the context of polymers containing this compound, GPC/SEC is employed to confirm the successful synthesis of copolymers and to determine their molecular characteristics. For instance, a diblock copolymer of poly(2-methyl-2-oxazoline) and poly[N-(2,2-difluoroethyl)acrylamide] was characterized to have a total molar mass of 24.5 kDa and a dispersity of 1.08, indicating a well-controlled polymerization process. scribd.com The molecular weight of polymers can range from a few thousand to several million g/mol , and the dispersity provides insight into the uniformity of the polymer chains. warwick.ac.uk A dispersity value of 1.0 signifies a monodisperse sample, where all polymer chains have the same molecular weight. malvernpanalytical.com

Table 1: Typical Molecular Weight and Polydispersity of Common Polymers This table provides a general overview of typical molecular weight ranges and polydispersity for various classes of polymers.

| Polymer Type | Typical Molecular Weight of Polymer | Typical Polydispersity of Polymer |

| Polymers from free radical synthesis | High (up to several millions) | ~ 2 |

| Intermediate (up to hundreds of thousands) | ||

| Polymers from ionic synthesis | Intermediate (up to hundreds of thousands) | ~ 1.01 |

| Low (up to tens of thousands) | ||

| Polymers from addition synthesis | Intermediate (up to hundreds of thousands) | ~ 2 |

| Low (up to tens of thousands) | ||

| Polymers from controlled radical polymerization | Low (up to tens of thousands) | ~ 1.1 to 1.5 |

| Very low (a few thousand) | ||

| Polyolefins | Intermediate (up to hundreds of thousands) | ~ 2 to 200 |

| High (up to several millions) | ||

| Acrylates | Intermediate (up to hundreds of thousands) | ~ 2 |

| High (up to several millions) | ||

| Small molecule additives | Very low (a few thousand) | 1 |

| Pre-polymers | Low (up to tens of thousands) | ~ 2 to 10 |

| Very low (a few thousand) | ||